B1575318 dek-can fusion protein (342-357)

dek-can fusion protein (342-357)

Cat. No.: B1575318
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The DEK-CAN fusion protein arises from the chromosomal translocation t(6;9)(p23;q34), which fuses the DEK gene on chromosome 6 with the CAN (also termed NUP214) gene on chromosome 9 . This chimeric protein has a molecular weight of 165 kDa and is expressed exclusively in leukemia cells, making it a hallmark of t(6;9)-associated acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS)-related AML . The fusion retains DEK’s chromatin-binding domains and CAN’s nucleoporin regions, enabling aberrant transcriptional regulation and nuclear transport . Clinically, DEK-CAN-positive AML is rare (1–2% of AML cases), occurs in younger patients (median age 25–30 years), and confers a poor prognosis due to high relapse rates and resistance to conventional chemotherapy .

Properties

sequence

TMKQICKKEIRRLHQY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

dek-can fusion protein (342-357)

Origin of Product

United States

Scientific Research Applications

Case Study 1: Role in Acute Myeloid Leukemia

A study published in Blood demonstrated that patients with AML harboring the t(6;9) translocation exhibited distinct clinical features and poor prognosis. The presence of the DEK-NUP214 fusion protein was linked to increased cell proliferation and resistance to apoptosis, underscoring its role in disease progression .

Case Study 2: Molecular Characterization

In another investigation, researchers conducted a molecular characterization of leukemic cells expressing DEK-NUP214. They found that these cells had altered expression profiles of genes involved in cell cycle regulation and apoptosis, further supporting the notion that this fusion protein plays a pivotal role in leukemic transformation .

Potential Therapeutic Implications

Given the critical role of the DEK-CAN fusion protein in AML, it presents several potential therapeutic targets:

  • mTOR Inhibitors : Targeting the mTOR pathway with specific inhibitors may provide a novel treatment strategy for patients with DEK-NUP214-positive leukemias.
  • Gene Therapy Approaches : Strategies aimed at disrupting the expression or function of the DEK-NUP214 fusion protein could be explored as potential therapeutic interventions.
  • Biomarker Development : The presence of this fusion protein could serve as a biomarker for diagnosis and prognosis, aiding in personalized treatment approaches.

Comparison with Similar Compounds

Comparative Analysis with Similar Fusion Proteins and Oncogenic Compounds

Structural and Functional Comparisons

DEK-CAN vs. SET-CAN Fusion Protein

  • Genetic Alteration : SET-CAN results from t(9;9) or inv(9), observed in acute undifferentiated leukemia, while DEK-CAN arises from t(6;9) .
  • Functional Domains : SET-CAN retains SET’s histone-modifying domains and CAN’s nucleoporin regions, whereas DEK-CAN retains DEK’s chromatin-binding motifs .
  • Prognostic Impact: DEK-CAN is an independent adverse risk factor in AML , while SET-CAN’s clinical significance remains poorly characterized .

DEK-CAN vs. BCR-ABL (Philadelphia Chromosome)

  • Molecular Weight : DEK-CAN (165 kDa) is smaller than the BCR-ABL p210 isoform (210 kDa) .
  • Mechanism : BCR-ABL drives proliferation via constitutive tyrosine kinase activity, whereas DEK-CAN disrupts nuclear transport and transcriptional regulation .
Clinical and Prognostic Features
Feature DEK-CAN Fusion Protein FLT3-ITD Mutation PML-RARA Fusion Protein
Genetic Event t(6;9)(p23;q34) Internal tandem duplication t(15;17)(q24;q21)
Molecular Weight 165 kDa N/A 120–140 kDa
Associated Disease AML (MDS-related) AML (often co-occurring) Acute Promyelocytic Leukemia (APL)
Prognosis Poor (5-year OS <30%) Accelerates relapse Favorable (5-year OS >80%)
Therapeutic Targets Allo-HSCT, mTOR inhibitors FLT3 inhibitors (midostaurin) ATRA + arsenic trioxide
Mechanistic Insights and Therapeutic Vulnerabilities
  • DEK-CAN vs. FLT3-ITD: While 30–75% of DEK-CAN-positive AML cases co-express FLT3-ITD, DEK-CAN alone is sufficient to transform hematopoietic stem cells, independent of FLT3 signaling .
  • DEK-CAN vs. PML-RARA : Unlike PML-RARA, which is druggable with differentiation agents (e.g., ATRA), DEK-CAN lacks a direct small-molecule inhibitor. Preclinical studies suggest mTOR inhibitors (e.g., everolimus) and arsenic trioxide may target DEK-CAN-mediated STAT5 activation and protein stability .

Key Research Findings

Persistent Fusion Transcripts : DEK-CAN mRNA persists in remission, correlating with relapse risk . Quantitative RT-PCR monitoring is critical for minimal residual disease (MRD) detection .

Therapeutic Resistance : DEK-CAN upregulates anti-apoptotic proteins (e.g., BCL-2) and maintains leukemia stem cell properties, contributing to chemotherapy resistance .

Allo-HSCT Outcomes : Patients receiving allo-HSCT in first remission show improved event-free survival (EFS) compared to chemotherapy alone (5-year EFS: 40% vs. <10%) .

Preparation Methods

Expression Systems for DEK-CAN Fusion Protein

The DEK-CAN fusion protein is typically prepared by recombinant DNA technology involving gene cloning, expression, and purification from cell lines or bacterial systems:

  • Gene Cloning: The fusion gene encoding DEK-CAN (342-357 region) is cloned into an appropriate expression vector. This vector often includes promoters suitable for high-level expression in mammalian or bacterial cells.

  • Expression in Mammalian Cell Lines: Myeloid cell lines such as U937 and PL-21 have been used to express DEK-NUP214 to study its cellular effects. These systems allow post-translational modifications relevant to human proteins and maintain functional integrity.

  • Expression in Bacterial Systems: For biochemical and structural studies, bacterial expression systems (e.g., E. coli) can be used to produce the fusion protein. This method facilitates large-scale protein production but may require refolding protocols to achieve proper conformation.

Purification Techniques

Purification of the DEK-CAN fusion protein involves several chromatographic steps to achieve high purity and activity:

  • Affinity Chromatography: Fusion tags such as His-tag or GST-tag are commonly fused to the protein to enable affinity purification using Ni-NTA or glutathione columns.

  • Ion Exchange Chromatography: Exploiting the protein’s charge properties to separate it from contaminants.

  • Size Exclusion Chromatography: Used as a polishing step to ensure monodispersity and remove aggregates.

  • Co-immunoprecipitation: This technique has been used to identify interacting proteins with DEK-CAN, indicating the protein's functional integrity post-purification.

In Vitro Synthesis and Peptide Preparation

The specific peptide segment DEK-CAN (342-357) can be chemically synthesized or produced via in vitro transcription/translation systems for detailed biochemical assays.

  • Chemical Peptide Synthesis: Solid-phase peptide synthesis (SPPS) allows the preparation of the 16-amino acid peptide corresponding to residues 342-357 of the fusion protein for interaction studies.

  • In Vitro Translation: Cell-free systems can synthesize the fusion protein or its fragments, facilitating rapid production for functional assays.

Characterization and Validation

After preparation, the fusion protein undergoes rigorous characterization:

  • Western Blotting: To confirm expression and molecular weight, antibodies specific to DEK or CAN epitopes are used.

  • Mass Spectrometry: To verify the molecular mass and post-translational modifications.

  • Functional Assays: Assessing interaction with cellular proteins such as CC112 and CC88, which bind to regions including the 342-357 segment, to confirm biological activity.

Summary Table of Preparation Methods

Step Method/Technique Purpose/Outcome Notes
Gene Cloning Recombinant DNA techniques Generate expression constructs Use of mammalian or bacterial vectors
Protein Expression Mammalian cell lines (U937, PL-21) Functional protein with PTMs Reflects physiological conditions
Bacterial expression (E. coli) High yield protein production May require refolding
Protein Purification Affinity chromatography (His-tag, GST-tag) Initial purification Tag removal possible
Ion exchange chromatography Purification based on charge Enhances purity
Size exclusion chromatography Removal of aggregates Ensures monodispersity
Peptide Synthesis Solid-phase peptide synthesis (SPPS) Preparation of DEK-CAN (342-357) peptide For interaction and binding studies
Characterization Western blot, mass spectrometry Confirm identity and purity Validates preparation success
Functional Validation Co-immunoprecipitation, binding assays Confirm biological activity Interaction with CC112, CC88 proteins

Research Findings Related to Preparation

  • The DEK-CAN fusion protein has been successfully expressed in myeloid cell lines, demonstrating increased cellular proliferation linked to mTOR pathway activation.

  • Co-immunoprecipitation studies show that the fusion protein interacts with nuclear pore complex-associated proteins, indicating that the preparation method preserves functional domains critical for leukemogenic activity.

  • Increased global protein synthesis in DEK-NUP214 expressing cells confirms the biological relevance of the prepared fusion protein in translation regulation.

Q & A

Advanced Research Question

  • In vitro : Transduce DEK-CAN into CD34+ hematopoietic stem cells (HSCs) and assess differentiation blockade via flow cytometry (CD34+/CD38− retention) .
  • In vivo : Xenograft models (NSG mice) with DEK-CAN+ cells show rapid engraftment (4–6 weeks) and basophilia, mimicking human disease .
  • CRISPR-Cas9 : Introduce t(6;9) into induced pluripotent stem cells (iPSCs) to study clonal evolution .

How is the DEK-CAN fusion protein classified in current AML diagnostic frameworks?

Basic Research Question
The 2016/2022 WHO classification designates DEK-CAN as a distinct entity under "AML with recurrent genetic abnormalities," requiring ≥20% blasts for diagnosis. It is differentiated from other fusion-driven AMLs (e.g., PML-RARA) by its unique clinical and molecular profile .

Which dysregulated molecular pathways in DEK-CAN-positive AML offer actionable therapeutic targets?

Advanced Research Question

  • STAT5 Inhibition : Preclinical efficacy of arsenic trioxide (ATO) in reducing STAT5 phosphorylation (IC50: 1.2 μM) .
  • mTOR Suppression : Everolimus (IC50: 8 nM) synergizes with cytarabine in xenograft models .
  • BRD4 Degradation : PROTACs targeting BRD4 reduce MYC expression, a downstream effector of DEK-CAN .
    Validation : Use phospho-specific flow cytometry and RNA-seq to quantify pathway modulation post-treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.